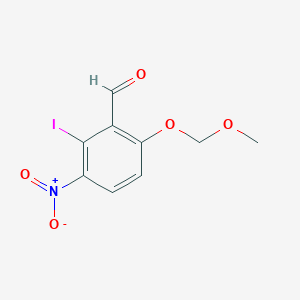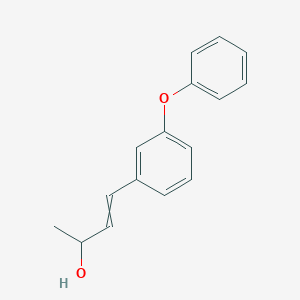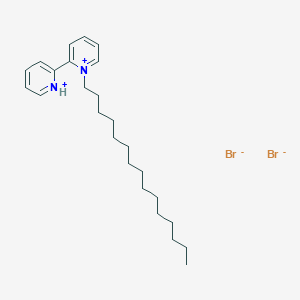
1-Pentadecyl-2,2'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentadecyl-2,2’-bipyridin-1-ium dibromide is a chemical compound that belongs to the bipyridinium family. Bipyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide, which includes a long alkyl chain, makes it particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentadecyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium dications.
Reduction: It can be reduced to form bipyridinium radicals.
Substitution: The bromide ions can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange reactions are typically carried out in aqueous solutions with the desired anion source.
Major Products Formed
Oxidation: Bipyridinium dications.
Reduction: Bipyridinium radicals.
Substitution: Various bipyridinium salts depending on the anion used.
Wissenschaftliche Forschungsanwendungen
1-Pentadecyl-2,2’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the bipyridinium core can undergo redox reactions, which are crucial for its electrochromic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its herbicidal properties.
1,1’-Diethyl-2,2’-bipyridinium dibromide (Diquat): Used as a herbicide and desiccant.
Uniqueness
1-Pentadecyl-2,2’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This structural feature differentiates it from other bipyridinium compounds and expands its range of applications .
Eigenschaften
CAS-Nummer |
154356-48-6 |
|---|---|
Molekularformel |
C25H40Br2N2 |
Molekulargewicht |
528.4 g/mol |
IUPAC-Name |
1-pentadecyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C25H39N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-27-23-18-15-20-25(27)24-19-14-16-21-26-24;;/h14-16,18-21,23H,2-13,17,22H2,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
UCYZXMRBBQYMPY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)

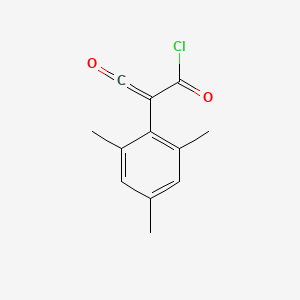

![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
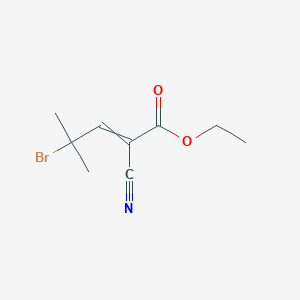

![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)

![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)


